3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with phenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as potassium hydroxide in ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazolo-thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects against several cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets :
Molecular Targets: The compound targets enzymes such as urease and shikimate dehydrogenase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound disrupts essential metabolic pathways in microorganisms and cancer cells, leading to their death.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar antimicrobial and anticancer activities.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their broad-spectrum biological activities.
Uniqueness: 3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combined triazole and thiadiazole rings, which confer enhanced biological activity and specificity compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H16N4OS/c1-2-22-14-10-8-12(9-11-14)15-18-19-17-21(15)20-16(23-17)13-6-4-3-5-7-13/h3-11,16,20H,2H2,1H3 |
InChI Key |
BABRQWMNLGWXRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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